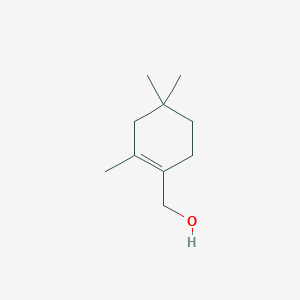

1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- (1-CHMT) is a cyclohexene derivative that is used in a variety of scientific research applications. It is a colorless, water-soluble liquid with a sweet, pungent odor, and is a common intermediate in the synthesis of many compounds. It is an important compound in the field of organic chemistry and has been used in a variety of research applications.

Applications De Recherche Scientifique

Synthesis of Jet Fuel Range Cycloalkane

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- (1,1,3-trimethyl-cyclohexane), synthesized via coupling aqueous phase reforming of glycerol and hydrodeoxygenation of isophorone, shows potential in jet fuel applications. This process yields high carbon content cycloalkanes, which can be blended with conventional jet fuels to enhance their volumetric heat values (Tang et al., 2017).

Oxidative Aromatization in Alcohol

2-Cyclohexen-1-one derivatives, related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, undergo oxidative aromatization with iodine–cerium(IV) ammonium nitrate in alcohols. This method is also applicable for oxidative rearrangement of isophorone (Horiuchi et al., 1991).

Methanol as a Hydrogen Donor

In the presence of specific catalysts, methanol acts as a hydrogen donor, reducing ketones to alcohols. Cyclohexanone, closely related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, is reduced to cyclohexanol under these conditions (Smith & Maitlis, 1985).

Photochemical Nucleophile–Olefin Combination

A study on the photochemical combination of methanol and cyclohexene, a compound similar to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, results in the formation of specific adducts. This reaction is enhanced by the addition of salts like magnesium perchlorate (Arnold & Snow, 1988).

Synthesis of Substituted Benzenes

A novel synthesis method from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, a compound structurally related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, produces (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes. This demonstrates the potential of such compounds in complex organic syntheses (Das et al., 2009).

Alkene Oxidation by Mercuric Salts

Research on the oxidation of alkenes like cyclohexene by mercuric salts, relevant to the study of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, provides insights into the reaction intermediates and products. This research expands understanding of oxidation reactions in organic chemistry (Shearer & Wright, 1955).

Safety and Hazards

“1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing fume, gas, mist, spray, vapors, and to wash hands, forearms, and face thoroughly after handling . It is also advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

(2,4,4-trimethylcyclohexen-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZXZBCIHICFGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447560 |

Source

|

| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103985-40-6 |

Source

|

| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.